![molecular formula C16H14BrNO B1380460 4-[4-(3-Bromopropoxy)phenyl]benzonitrile CAS No. 134880-32-3](/img/structure/B1380460.png)
4-[4-(3-Bromopropoxy)phenyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(3-Bromopropoxy)phenyl]benzonitrile, also known as BPPB, is an organic compound used in different fields of scientific research and industry. It has a molecular formula of C16H14BrNO and a molecular weight of 316.19 g/mol .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using Density Functional Theory . The complete assignments of these compounds have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes .Physical And Chemical Properties Analysis
4-[4-(3-Bromopropoxy)phenyl]benzonitrile has a molecular formula of C16H14BrNO and a molecular weight of 316.19 g/mol .Applications De Recherche Scientifique
Applications in Medicinal Chemistry
- Anticancer Activity : A study by Pilon et al. (2020) synthesized a family of Iron(II)-Cyclopentadienyl compounds with varying nitrile substituents, showing strong activity against colorectal and triple-negative breast cancer cells. These results indicate the potential of nitrile-containing compounds in developing anticancer therapies (Pilon et al., 2020).
Applications in Materials Science
- Spectroelectrochemical Properties : Aktaş Kamiloğlu et al. (2018) investigated peripherally tetra-substituted phthalocyanine compounds, including those with nitrile groups, for their electrochemical and spectroelectrochemical properties. This research is crucial for developing electrochemical technologies and understanding the electron-transfer properties of nitrile-substituted compounds (Aktaş Kamiloğlu et al., 2018).
Organic Synthesis and Catalysis
- Novel Synthesis Methods : Anbarasan et al. (2011) presented a novel and convenient synthesis method for benzonitriles via the electrophilic cyanation of aryl and heteroaryl bromides. This study emphasizes the versatility and reactivity of nitrile-containing molecules in organic synthesis, suggesting potential pathways for synthesizing compounds like "4-[4-(3-Bromopropoxy)phenyl]benzonitrile" (Anbarasan et al., 2011).
Environmental and Photophysical Studies
Degradation and Environmental Impact : Holtze et al. (2008) reviewed the microbial degradation of benzonitrile herbicides, providing insights into the environmental fate and persistent metabolites of structurally related compounds. Understanding the degradation pathways of such compounds is essential for assessing their environmental impact and developing more sustainable chemical practices (Holtze et al., 2008).
Photoinduced Intramolecular Charge Transfer : Yang et al. (2004) explored the substituent-dependent photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes. This study highlights the photophysical properties of compounds with benzonitrile groups, which could inform the design of new materials for optical applications (Yang et al., 2004).
Safety and Hazards
The safety data sheet for a similar compound, 4-(3-bromopropoxy)Benzonitrile, suggests that it is combustible and harmful if swallowed or in contact with skin . In case of contact, wash off immediately with plenty of water and get medical attention . In case of ingestion, do not induce vomiting and get medical attention .
Propriétés
IUPAC Name |
4-[4-(3-bromopropoxy)phenyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO/c17-10-1-11-19-16-8-6-15(7-9-16)14-4-2-13(12-18)3-5-14/h2-9H,1,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXODHKNCTZEAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)OCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(3-Bromopropoxy)phenyl]benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate](/img/structure/B1380377.png)
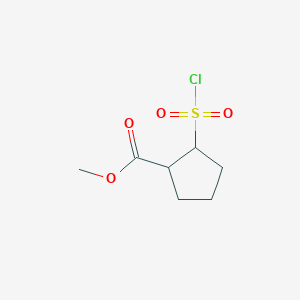
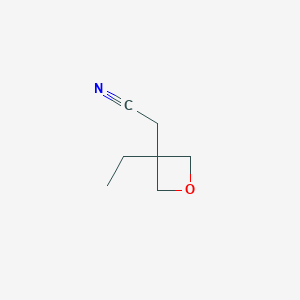
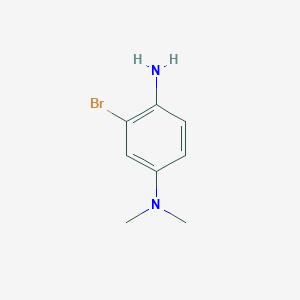
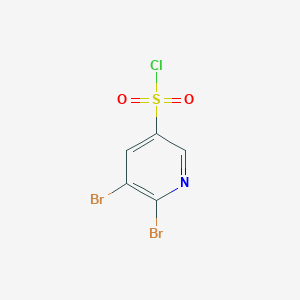
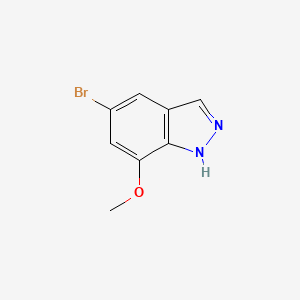
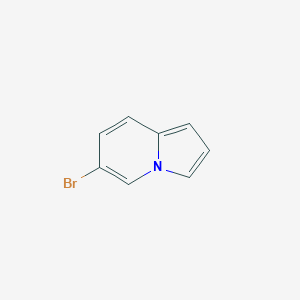
![5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1380390.png)
![1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B1380393.png)
![4-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B1380394.png)
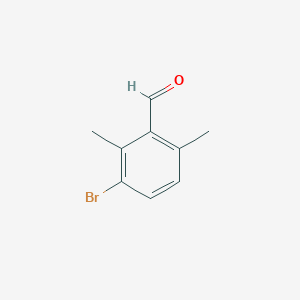

![6-Bromo-3-chloroimidazo[1,2-a]pyrazine](/img/structure/B1380397.png)
